N-([1,1'-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine is an organic compound that features a complex structure with a biphenyl group and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine typically involves the coupling of biphenyl and carbazole derivatives under specific reaction conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids to form the biphenyl linkage . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include substituted biphenyl and carbazole derivatives, which can be further functionalized for various applications in materials science and pharmaceuticals .
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl and carbazole derivatives, such as:
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methylbenzene-1-sulfonamide): A biphenyl derivative with sulfonamide groups.
4’-Hydroxy-4,5-dimethoxy-[1,1’-biphenyl]-2-carbonitrile: A biphenyl derivative with hydroxyl and methoxy groups.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine is unique due to its specific combination of biphenyl and carbazole moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C30H22N2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
9-phenyl-N-(2-phenylphenyl)carbazol-3-amine |
InChI |
InChI=1S/C30H22N2/c1-3-11-22(12-4-1)25-15-7-9-17-28(25)31-23-19-20-30-27(21-23)26-16-8-10-18-29(26)32(30)24-13-5-2-6-14-24/h1-21,31H |
InChI Key |
WZDABEKWGLKERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.